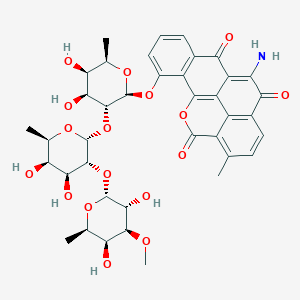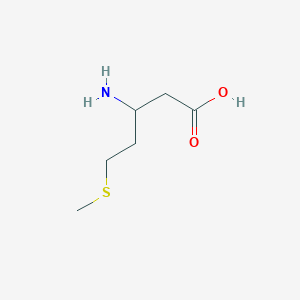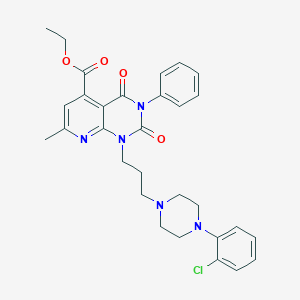
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) is a chiral compound that belongs to the family of dioxolanes. This compound is characterized by its two aldehyde functional groups and its dioxolane ring structure. It is often used in organic synthesis due to its unique stereochemistry and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) typically involves the reaction of a suitable diol with an aldehyde under acidic conditions to form the dioxolane ring. One common method involves the use of 2,2-dimethyl-1,3-propanediol and an aldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding diols.
Substitution: Various substituted dioxolane derivatives.
Scientific Research Applications
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) involves its reactivity with nucleophiles and electrophiles due to the presence of aldehyde groups. The compound can form stable intermediates with various biological molecules, influencing biochemical pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- (4R,5S)-4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide
- (4R,5S)-4,5-Dimethyl-1,3-dioxolane-4,5-diyl bis(diphenylmethanol)
- (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone
Uniqueness
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) is unique due to its specific stereochemistry and the presence of two reactive aldehyde groups. This makes it a valuable intermediate in asymmetric synthesis and a versatile reagent in organic chemistry.
Properties
CAS No. |
146566-82-7 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarbaldehyde |
InChI |
InChI=1S/C7H10O4/c1-7(2)10-5(3-8)6(4-9)11-7/h3-6H,1-2H3/t5-,6+ |
InChI Key |
HZJHBGXHOJVFGH-OLQVQODUSA-N |
SMILES |
CC1(OC(C(O1)C=O)C=O)C |
Isomeric SMILES |
CC1(O[C@@H]([C@@H](O1)C=O)C=O)C |
Canonical SMILES |
CC1(OC(C(O1)C=O)C=O)C |
Synonyms |
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)






